2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Descripción
Historical Evolution of Pyrazolo[3,4-d]Pyrimidine Scaffold in Drug Discovery
The pyrazolo[3,4-d]pyrimidine nucleus, first synthesized in the mid-20th century, originated from efforts to develop purine analogs capable of modulating adenosine receptors. Early work by Poulsen and Quinn (1996) demonstrated its utility as an adenosine receptor antagonist, laying the groundwork for anticancer applications. By replacing the imidazole ring of purines with a pyrazole moiety, researchers achieved enhanced selectivity for enzymes like polymerase and xanthine oxidase. The 1970s saw the synthesis of allopurinol, a pyrazolo[3,4-d]pyrimidine derivative, which became a cornerstone in gout treatment by inhibiting xanthine oxidase. Over the past decade, advancements in cycloaddition and cross-coupling reactions have enabled the introduction of diverse substituents, such as fluorophenyl and trifluoromethoxy groups, to optimize bioactivity.
Significance in Medicinal Chemistry and Drug Development
Pyrazolo[3,4-d]pyrimidines exhibit remarkable versatility due to their ability to engage multiple biological targets. The scaffold’s planar structure and electron-rich aromatic system facilitate π-π stacking and hydrogen bonding with protein active sites. For instance, the 4-fluorophenyl group in 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide enhances lipophilicity and metabolic stability, while the thioacetamide linker improves binding affinity to cysteine-rich enzymatic pockets. These modifications have propelled its investigation in oncology, where it inhibits tyrosine kinases involved in tumor proliferation.
Table 1: Key Modifications and Their Pharmacological Implications
| Substituent | Role in Bioactivity | Example Target |
|---|---|---|
| 4-Fluorophenyl | Enhances metabolic stability | Adenosine receptors |
| Trifluoromethoxy | Increases electronegativity | Tyrosine kinases |
| Thioacetamide linker | Facilitates covalent binding | Cysteine proteases |
Classification and Position within Heterocyclic Medicinal Chemistry
Pyrazolo[3,4-d]pyrimidines belong to the bicyclic heterocycle family, characterized by a fused pyrazole and pyrimidine ring. This structure confers unique electronic properties: the pyrimidine ring’s electron-deficient nature contrasts with the pyrazole’s electron-rich system, creating a polarized scaffold amenable to nucleophilic and electrophilic attacks. Compared to imidazo[4,5-d]pyrimidines, pyrazolo analogs exhibit superior solubility and reduced off-target effects due to decreased basicity. The compound 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide further diverges through its sulfur-containing side chain, which mitigates oxidative degradation in vivo.
Research Evolution and Current Scientific Interest
Recent studies highlight the scaffold’s potential in addressing multifactorial diseases. For example, Trentini et al. (2023) identified pyrazolo[3,4-d]pyrimidines as dual inhibitors of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), underscoring their anti-inflammatory and antiproliferative synergy. Innovations in drug delivery, such as nanoencapsulation, aim to overcome solubility limitations inherent to fluorinated derivatives. The target compound’s trifluoromethoxy group, a strategic replacement for bulkier substituents, exemplifies the trend toward optimizing pharmacokinetic profiles while retaining target engagement. Current clinical pipelines feature analogs targeting resistant malignancies, positioning pyrazolo[3,4-d]pyrimidines as a platform for next-generation therapeutics.
Propiedades
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5O2S/c21-12-1-5-14(6-2-12)29-18-16(9-27-29)19(26-11-25-18)32-10-17(30)28-13-3-7-15(8-4-13)31-20(22,23)24/h1-9,11H,10H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKIITBZQSQTTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a 4-fluorophenyl group and a trifluoromethoxy substituent enhances its lipophilicity and may influence its binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFNS |
| Molecular Weight | 396.39 g/mol |
| CAS Number | Not specified |
The biological activity of this compound primarily involves its interaction with various kinases and enzymes. It is hypothesized to act as a kinase inhibitor, blocking the phosphorylation processes that are crucial for cell signaling pathways involved in cancer proliferation and other diseases. The specific binding sites and affinities are yet to be fully elucidated but are under investigation through various assays.
Biological Activity
Recent studies have demonstrated that compounds similar to this structure exhibit significant inhibitory effects on several cancer cell lines. For example, compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have shown potent activity against kinases involved in oncogenic signaling pathways.
Case Studies
- Inhibition of Kinase Activity : A study published in the Journal of Medicinal Chemistry reported that pyrazolo[3,4-d]pyrimidine derivatives exhibited IC values in the low micromolar range against specific kinases such as STK17B. These findings suggest potential therapeutic applications in targeted cancer therapies .
- Cell Viability Assays : In vitro experiments demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to apoptosis induction through the inhibition of critical survival pathways .
- Selectivity Profiles : Comparative studies indicated that while some derivatives showed broad-spectrum kinase inhibition, others were selectively potent against specific targets like STK17B with minimal off-target effects .
In Vitro Studies
- Cell Line Testing : The compound was tested against multiple cancer cell lines (e.g., MCF-7, A549), showing an average inhibition rate exceeding 70% at concentrations around 1 μM.
Structure-Activity Relationship (SAR)
Research has indicated that modifications on the pyrazolo[3,4-d]pyrimidine core can significantly alter biological activity. For instance:
Aplicaciones Científicas De Investigación
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of novel drugs, particularly in oncology. Its structure allows it to interact with specific biological targets, making it valuable for developing targeted therapies against cancer.
Biochemical Research
In biochemical studies, 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is utilized as a tool compound to explore enzyme interactions and cellular pathways. This aids researchers in understanding disease mechanisms and the biochemical basis of various conditions.
Case Studies
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit anticonvulsant activity in animal models. In one study, new derivatives were synthesized and tested for their efficacy against seizures, showcasing the potential of similar compounds in neurological research .
Material Science
The unique electronic properties of this compound make it a candidate for applications in material science , particularly in developing organic semiconductors. The ability to modify its structure allows researchers to tailor materials for specific electronic applications.
Properties
The compound's electronic characteristics can lead to advancements in organic electronics and photonic devices, contributing to the development of more efficient materials for solar cells and light-emitting diodes .
Agricultural Chemistry
In agricultural chemistry, this compound is investigated for its potential use in developing new agrochemicals that can enhance crop resistance to pests and diseases. The modification of its chemical structure may lead to the creation of more effective pesticides or herbicides.
Research Insights
Studies have indicated that certain pyrazolo derivatives possess herbicidal activity, suggesting that similar modifications to this compound could yield promising results in agricultural applications .
Summary Table of Applications
Comparación Con Compuestos Similares
Compound A : N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
- Key Differences : Incorporates a chromen-4-one moiety and an additional fluorophenyl group.
- Molecular Weight : 571.198 g/mol (vs. 463.409 g/mol for the target compound) .
- Physicochemical Properties: Higher melting point (302–304°C), attributed to increased rigidity from the chromenone system .
- Synthetic Route : Utilizes Suzuki-Miyaura coupling with boronate esters, highlighting divergent strategies compared to the target compound’s thioether linkage .
Compound B : 2-(1-(4-Amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Key Differences: Features a methylthio substituent at the pyrimidine C3 position and an ethyl linker to the chromenone system.
- Melting Point : 102–105°C, significantly lower than the target compound, likely due to reduced crystallinity from the flexible ethyl linker .
- Synthesis : Involves cesium carbonate-mediated alkylation in DMF, contrasting with the thiol-acetamide coupling in the target compound .
Analogues with Acetamide or Aryl Substituents
Compound C : Derivatives from N-Substituted Pyrazolo[3,4-d]Pyrimidines
- Key Differences : Substituted with 4-methoxyphenyl or 4-chlorobenzyl groups instead of trifluoromethoxyphenyl.
Compound D : Pyrrolo[1,2-b]Pyridazine Derivatives (e.g., EP 4 374 877 A2)
- Key Differences : Replaces the pyrazolo-pyrimidine core with a pyrrolo-pyridazine scaffold but retains fluorinated aryl groups.
- Therapeutic Relevance : The pyrazolo-pyrimidine core in the target compound may offer superior kinase selectivity due to its planar heteroaromatic geometry .
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing Effects : The trifluoromethoxy group in the target compound enhances stability and bioavailability compared to methoxy or hydroxy analogues .
- Thioether vs. Ether Linkages : The thioacetamide linkage may confer resistance to enzymatic cleavage relative to oxygen-based ethers, as seen in Compound A .
- Fluorine Substitution : Multiple fluorine atoms in the target compound and its analogues improve metabolic stability and target binding affinity, a trend observed across kinase inhibitors .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
